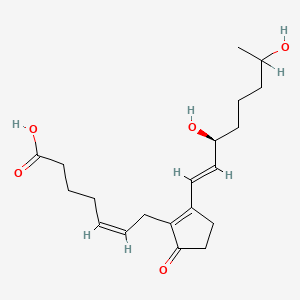
19-Hydroxy-pgb2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-hydroxy-PGB2 is a prostanoid.
Aplicaciones Científicas De Investigación
Use in HPLC Analysis
19-Hydroxyprostaglandin B2 (19-hydroxy-PGB2) is utilized as an internal standard in high-performance liquid chromatography (HPLC) for the analysis of lipoxygenase products. This usage is vital due to the variable recovery of polar compounds in such analyses. This compound, derived from deproteinized human semen, is particularly suitable for this role because of its chemical stability and strong ultraviolet chromophore, which facilitates detection (Borgeat & Picard, 1988).
Role in Determining Absolute Configuration
Research on 19-hydroxy-prostaglandin B1, a closely related compound, has been instrumental in understanding the absolute configuration of these molecules. This is crucial for comprehending their biological activities and interactions. Such studies involve complex processes like tritium labeling and oxidative degradation (Hamberg, 1968).
Impact on Human Myometrium
The effects of various prostaglandins, including 19-hydroxy-PGB1 and this compound, on human myometrium (uterine muscle) have been studied. These compounds, like other prostaglandins, can inhibit the spontaneous motility of non-pregnant myometrium, with varying effects observed at higher doses (Bygdeman & Hamberg, 1967).
Seminal Fluid Composition
Research into the composition of human seminal fluid revealed that 19-hydroxylated E prostaglandins are major components, with concentrations significantly higher than previously thought. This discovery has implications for understanding semen physiology and fertility (Taylor & Kelly, 1974).
Quantification in Seminal Fluid
A methodology for quantifying prostaglandins, including 19-hydroxy-PGEs, in human seminal plasma was developed. This method involves UV-absorbance after purification and is significant for both clinical and research applications (Svanborg et al., 1982).
Propiedades
Número CAS |
67392-20-5 |
|---|---|
Fórmula molecular |
C20H30O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(Z)-7-[2-[(E,3S)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/b4-2-,13-11+/t15?,17-/m0/s1 |
Clave InChI |
PPYRMVKHPFIXEU-BAKUXOMWSA-N |
SMILES isomérico |
CC(CCC[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O)O |
SMILES |
CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O)O |
SMILES canónico |
CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O)O |
Sinónimos |
19-hydroxy-PGB2 19-hydroxyprostaglandin B2 19-hydroxyprostaglandin B2, (5Z,13E,15S,19S)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



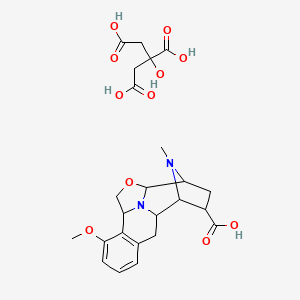
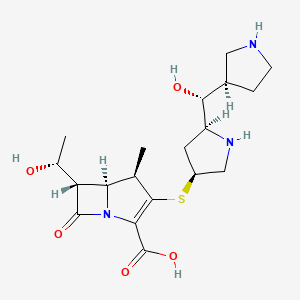
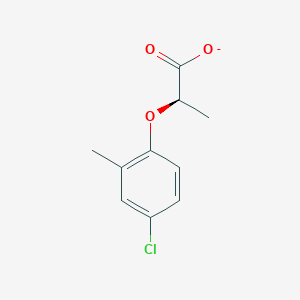

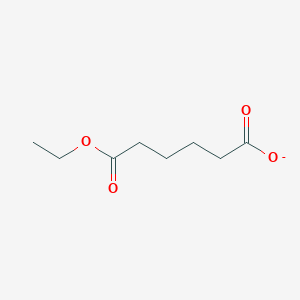
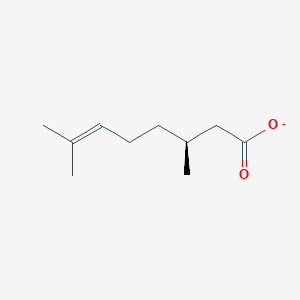
![N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B1234037.png)
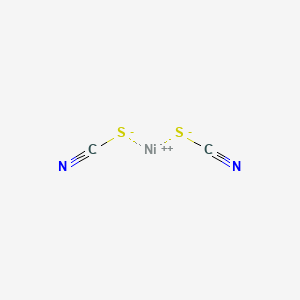
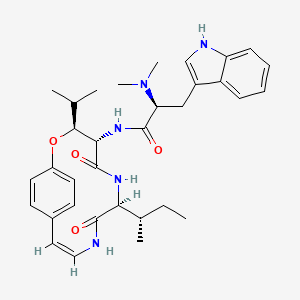

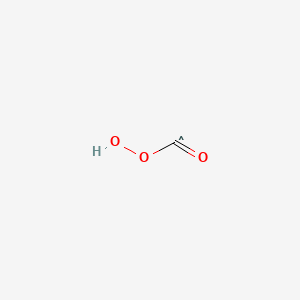
![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)
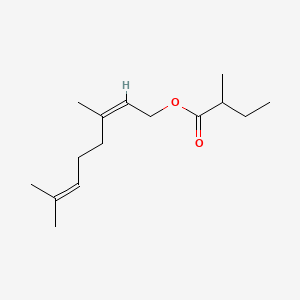
![3-[(Z)-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid](/img/structure/B1234050.png)